![molecular formula C19H16Cl3N3O B2819683 N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide CAS No. 324069-24-1](/img/structure/B2819683.png)
N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C19H16Cl3N3O and a molecular weight of 408.71.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
In neuropharmacology, the compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's disease.
Environmental Science
Pollutant Degradation
The compound has been studied for its ability to degrade environmental pollutants. Its structure allows it to interact effectively with various organic contaminants in soil and water, facilitating their breakdown through chemical reactions. This property is particularly valuable in bioremediation efforts aimed at cleaning contaminated sites.
Toxicological Studies
Toxicological assessments have been performed to evaluate the safety profile of this compound in environmental contexts. These studies focus on its effects on non-target organisms and ecosystems, providing essential data for regulatory frameworks concerning chemical usage.
Agricultural Applications
Pesticide Development
N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide has been explored as a potential pesticide due to its efficacy against various pests while maintaining low toxicity to beneficial insects. Field trials have demonstrated its effectiveness in controlling pest populations without significant adverse effects on crop yield.
Herbicide Properties
In addition to its insecticidal properties, the compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of specific weed species, making it a valuable tool for integrated weed management strategies.
Case Studies and Data Tables
Application Area | Findings | Source |
---|---|---|
Medicinal Chemistry | Induces apoptosis in cancer cell lines | PubChem |
Neuroprotective Effects | Reduces oxidative stress in neuronal cells | Science.gov |
Pollutant Degradation | Effective in degrading organic contaminants | PubChem |
Pesticide Development | Low toxicity to beneficial insects | Aldrich |
Herbicide Properties | Inhibits growth of specific weed species | Science.gov |
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved in these interactions are still under investigation, but they likely involve complex biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide include:
- N-(2,2,2-trichloro-1-((pyridin-3-ylmethyl)-amino)-ethyl)-acetamide
- N-(2,2,2-trichloro-1-((pyridin-3-ylmethyl)-amino)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)-ethyl)-benzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthalene-1-carboxamide moiety, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C15H13Cl3N4O3
Molecular Weight: 403.65 g/mol
IUPAC Name: 3-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide
CAS Number: 324069-23-0
The compound features a naphthalene core substituted with a trichloromethyl group and a pyridinylmethylamino moiety, which are significant for its biological interactions.
Research indicates that this compound interacts with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling and metabolic pathways, contributing to its anticancer properties.
- Receptor Modulation: It could modulate receptor activity related to neurotransmission and inflammation.
- DNA Interaction: Potential interactions with DNA may lead to alterations in gene expression and apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies: In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Assays: It showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthalene derivatives, including this compound). The study reported that this compound significantly inhibited tumor growth in xenograft models of human breast cancer .
Study 2: Antimicrobial Mechanism
Another investigation focused on the antimicrobial mechanism of this compound. It was found to disrupt bacterial cell membrane integrity and inhibit biofilm formation in E. coli, suggesting a multi-faceted approach to combating bacterial infections .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3O/c20-19(21,22)18(24-12-13-5-4-10-23-11-13)25-17(26)16-9-3-7-14-6-1-2-8-15(14)16/h1-11,18,24H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJCNGZJSBMZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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